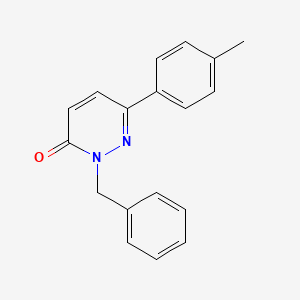

2-Benzyl-6-(4-methylphenyl)pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzyl-6-(4-methylphenyl)pyridazin-3-one” is a compound with the molecular formula C18H16N2O. It belongs to the class of pyridazin-3(2H)-ones, which are pyridazine derivatives. These compounds are constructed around a six-membered ring that contains two adjacent nitrogen atoms, at positions one and two, and with a carbonyl group at position three .

Synthesis Analysis

The synthesis of pyridazin-3(2H)-ones, including “2-Benzyl-6-(4-methylphenyl)pyridazin-3-one”, typically involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecule is not planar; the tolyl and pyridazine rings are twisted with respect to each other making a dihedral angle of 27.35 (9)° and the benzyl ring is nearly perpendicular to the pyridazine ring .科学的研究の応用

Synthesis and Chemical Properties

- Pyridazinones serve as key intermediates in organic synthesis, enabling the preparation of a wide range of heterocyclic compounds. For instance, novel synthesis methods have been developed for 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, showcasing their potential in synthesizing compounds with antimicrobial activities, although some synthesized derivatives showed limited antimicrobial effects (Alonazy, Al-Hazimi, & Korraa, 2009).

- Another study on the synthesis of pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrids, revealed moderate to good binding energies against GlcN-6-P synthase, a target protein, along with antimicrobial and antioxidant activity (Flefel et al., 2018).

Pharmacological Applications

- Pyridazinone derivatives have been explored for their anticonvulsant activity, with certain synthesized 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives showing significant activity by the maximal electroshock (MES) method, indicating potential therapeutic applications in treating epilepsy (Samanta et al., 2011).

Material Science and Corrosion Inhibition

- Pyridazinone derivatives have been investigated for their application in corrosion inhibition, particularly for mild steel in acidic environments. A study demonstrated the efficiency of pyridazinone derivatives as corrosion inhibitors, attributing their effectiveness to the presence of nitrogen atoms and unsaturated groups, which aid in adsorption and protection of metal surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017).

Antimicrobial and Herbicidal Activities

- The investigation into pyrazolopyrimidopyridazinones for their potential in treating erectile dysfunction also highlighted the versatility of pyridazinone-based compounds in pharmacological research, demonstrating significant inhibitory activity against phosphodiesterase 5 (PDE5) (Giovannoni et al., 2006). Additionally, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent herbicidal activities, highlighting the agricultural applications of pyridazinone derivatives (Xu et al., 2012).

将来の方向性

特性

IUPAC Name |

2-benzyl-6-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)17-11-12-18(21)20(19-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMOMMSJLGUPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)

![N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2960519.png)

![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2960527.png)

![2-Chloro-N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2960528.png)

![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2960538.png)

![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2960541.png)